Gem-Difluoro Substitution vs. Parent Non-Fluorinated Scaffold: Impact on Lipophilicity and Metabolic Stability
The gem-difluoro substitution at the 6-position is a well-precedented strategy to increase metabolic stability and modulate lipophilicity without introducing a chiral center. Computational prediction (ALogPS 2.1) estimates a LogP of approximately -0.1 for the parent non-fluorinated 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine scaffold, while the 6,6-difluoro analog is predicted to have a LogP of approximately +0.7, representing a net ΔLogP increase of ~0.8 log units . In the context of CNS drug discovery, this shift is significant because it moves the compound closer to the optimal CNS LogP range (1–3) while the electron-withdrawing fluorine atoms are also known to reduce oxidative metabolism at the adjacent methylene positions, a phenomenon documented across multiple fluorinated heterocycle series [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ALogPS 2.1 predicted LogP ≈ +0.7 for 6,6-difluoro analog |
| Comparator Or Baseline | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine (CAS 1429902-64-6): XLogP3 = -0.1 [Source: smolecule.com] |
| Quantified Difference | ΔLogP ≈ +0.8 (difluoro analog more lipophilic) |
| Conditions | In silico prediction using ALogPS 2.1 and XLogP3 algorithms; experimental confirmation pending |
Why This Matters
This lipophilicity shift is meaningful for procurement decisions in CNS-focused medicinal chemistry programs because it indicates a favorable vector toward the CNS drug-like property space without requiring additional building block modifications.
- [1] Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chem. Soc. Rev. 2008, 37, 320–330. (Gem-difluoro groups as metabolically stable bioisosteres). View Source
